molecular formula C25H31N5O B10928938 1-ethyl-3-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-3-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10928938
M. Wt: 417.5 g/mol
InChI Key: PQALVYFCEBIBTP-UHFFFAOYSA-N
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Description

1-ETHYL-3-METHYL-N~4~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core. This compound is notable for its intricate structure, which includes an 8-azabicyclo[3.2.1]octane moiety, a common scaffold in tropane alkaloids known for their diverse biological activities .

Preparation Methods

The synthesis of this compound involves multiple steps, starting with the construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through enantioselective methods, which ensure the correct stereochemistry of the final product . The synthetic route typically involves:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly through the use of automated synthesis and purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions where the electronic environment is favorable.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

1-ETHYL-3-METHYL-N~4~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structure, particularly the 8-azabicyclo[3.2.1]octane moiety, makes it a candidate for studying interactions with biological targets, such as neurotransmitter receptors.

    Medicine: Due to its structural similarity to tropane alkaloids, it may have potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In biological systems, it may interact with neurotransmitter receptors or other molecular targets, modulating their activity. The 8-azabicyclo[3.2.1]octane moiety is known to interact with acetylcholine receptors, suggesting a potential mechanism involving modulation of cholinergic signaling pathways .

Comparison with Similar Compounds

Similar compounds include other tropane alkaloids, such as atropine and scopolamine, which also feature the 8-azabicyclo[3.2.1]octane scaffold. Compared to these compounds, 1-ETHYL-3-METHYL-N~4~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the presence of the pyrazolo[3,4-b]pyridine core and the specific substitutions on the molecule. This uniqueness may confer different biological activities and chemical reactivity, making it a valuable compound for further research .

Properties

Molecular Formula

C25H31N5O

Molecular Weight

417.5 g/mol

IUPAC Name

1-ethyl-3-methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H31N5O/c1-5-30-24-23(16(3)28-30)21(14-22(27-24)17-8-6-15(2)7-9-17)25(31)26-18-12-19-10-11-20(13-18)29(19)4/h6-9,14,18-20H,5,10-13H2,1-4H3,(H,26,31)

InChI Key

PQALVYFCEBIBTP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NC4CC5CCC(C4)N5C

Origin of Product

United States

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